
2-Methyl-1,10-phenanthroline
Overview
Description
2-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is characterized by the presence of a methyl group at the second position of the phenanthroline ring system. This compound is known for its strong chelating properties, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
2-Methyl-1,10-phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It is known that 1,10-phenanthroline and its derivatives form strong complexes with most metal ions . This suggests that this compound might interact with its targets by chelating metal ions, thereby affecting the function of these proteins .
Biochemical Pathways
It has been reported that complexes of 1,10-phenanthroline can catalyze the electrochemical reduction of carbon dioxide to a mixture of carbon monoxide, formate, and oxalate . This suggests that this compound might influence similar biochemical reactions.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate of p-glycoprotein, which can affect its distribution in the body . It is also an inhibitor of CYP1A2 and CYP3A4, which are important enzymes involved in drug metabolism .
Result of Action
It has been suggested that 1,10-phenanthroline and its derivatives can induce autophagy in macrophages, leading to the killing of naturally resistant intracellular bacteria . This suggests that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with targets and its solubility . Additionally, the presence of metal ions in the environment can affect the compound’s ability to form complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classic method for synthesizing quinoline derivatives. The reaction involves the cyclization of 8-aminoquinoline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The best yields are obtained by cyclization in the presence of copper salts, achieving up to 65% yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Methyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Research has shown that derivatives of 1,10-phenanthroline, including this compound, possess antimicrobial, antitumor, and antiviral properties.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the methyl group. It has similar chelating properties but different reactivity due to the absence of the methyl group.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with two methyl groups, which can affect its binding properties and reactivity.
4,7-Diazaphenanthrene: A structural isomer with nitrogen atoms at different positions, leading to different chemical properties.
Uniqueness: 2-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a useful compound in various scientific research applications .
Properties
IUPAC Name |
2-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDYPHFVGRHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406766 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-77-5 | |
| Record name | 2-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
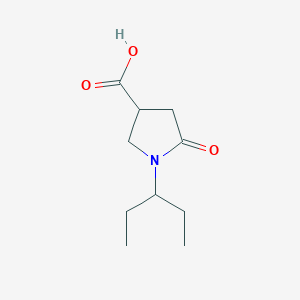
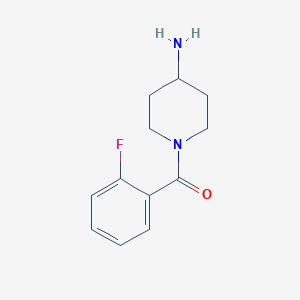

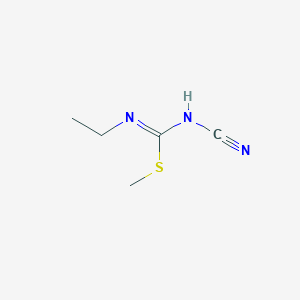
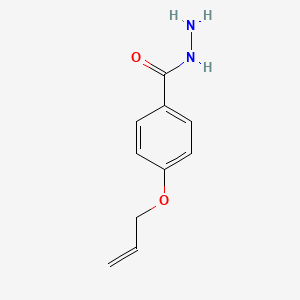
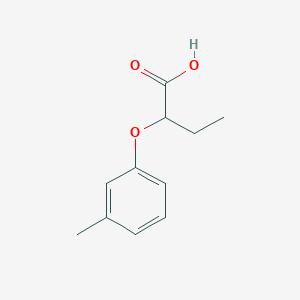
![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
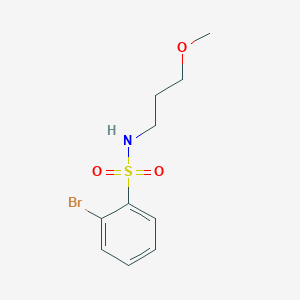
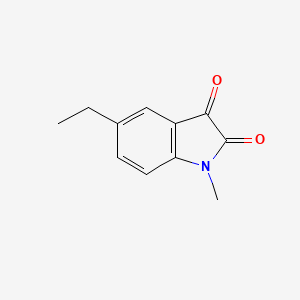
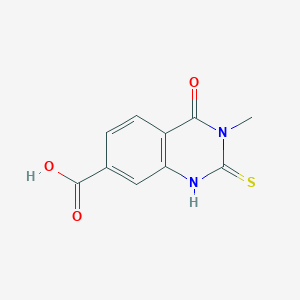
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
